3-Piperidin-4-YL-1H-indazole
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Overview
Description
3-Piperidin-4-YL-1H-indazole is a heterocyclic compound that features both an indazole and a piperidine ring The indazole ring is a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while the piperidine ring is a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 3-Piperidin-4-YL-1H-indazole are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as metabolism, gene transcription, cell cycle progression, cytoskeletal rearrangement, and cell movement .
Mode of Action
It is believed to interact with its targets, leading to changes in their activity . This interaction could potentially alter the function of the cAMP-dependent protein kinase, affecting various cellular processes .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways regulated by camp-dependent protein kinases . These could include pathways involved in cell growth, differentiation, and survival .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the drug reaches its target sites in the body .
Result of Action
Given its targets, it could potentially influence a variety of cellular processes, including cell growth, differentiation, and survival .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the body, and individual genetic variations .
Biochemical Analysis
Biochemical Properties
3-Piperidin-4-YL-1H-indazole has been found to interact with various enzymes and proteins, contributing to its wide range of biological properties . For instance, it has been associated with the inhibition of cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These interactions could potentially influence various biochemical reactions within the cell.
Cellular Effects
The effects of this compound on cells are diverse. It has been reported to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle . This suggests that this compound could influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to display excellent PARP 1 and 2 inhibition activities , suggesting that it exerts its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-4-YL-1H-indazole typically involves the formation of the indazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones to form the indazole core. Subsequent functionalization can introduce the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes:
- Formation of the indazole ring through cyclization reactions.
- Introduction of the piperidine ring via nucleophilic substitution or other suitable reactions.
- Purification and isolation of the final product using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Piperidin-4-YL-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens or other functional groups.
Scientific Research Applications
3-Piperidin-4-YL-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Indazole: Shares the indazole core but lacks the piperidine ring.
Piperidine: Contains the piperidine ring but lacks the indazole structure.
Indole: Similar to indazole but with a different nitrogen arrangement.
Uniqueness: 3-Piperidin-4-YL-1H-indazole is unique due to the combination of the indazole and piperidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-piperidin-4-yl-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBDKOYTAXAKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CC=CC3=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554735 |
Source
|
Record name | 3-(Piperidin-4-yl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133455-10-4 |
Source
|
Record name | 3-(Piperidin-4-yl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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